molecular formula C7H10ClNO3 B14588242 (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid CAS No. 61376-25-8

(2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid

Cat. No.: B14588242
CAS No.: 61376-25-8
M. Wt: 191.61 g/mol
InChI Key: BPSVPRARJOGUCW-ZCFIWIBFSA-N
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Description

(2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid: is an organic compound with a unique structure that includes a chloroacetamido group and a methylbutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetic acid and 3-methylbut-3-en-1-amine.

    Formation of Chloroacetamido Group: The 2-chloroacetic acid is reacted with 3-methylbut-3-en-1-amine under controlled conditions to form the chloroacetamido group.

    Final Product Formation: The intermediate product is then subjected to further reactions, including acidification and purification, to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylbutenoic acid moiety.

    Reduction: Reduction reactions can target the chloroacetamido group, potentially converting it to an amine.

    Substitution: The chloro group in the chloroacetamido moiety can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include substituted amides or other derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its unique structure.

    Protein Modification: The compound can be used to modify proteins for research purposes.

Medicine:

    Drug Development:

    Therapeutic Agents: Investigated for its potential therapeutic properties.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of various chemical products.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylbutenoic acid moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

    (2R)-2-(2-Bromoacetamido)-3-methylbut-3-enoic acid: Similar structure but with a bromo group instead of chloro.

    (2R)-2-(2-Iodoacetamido)-3-methylbut-3-enoic acid: Similar structure but with an iodo group instead of chloro.

    (2R)-2-(2-Fluoroacetamido)-3-methylbut-3-enoic acid: Similar structure but with a fluoro group instead of chloro.

Uniqueness:

  • The chloro group in (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid provides unique reactivity compared to its bromo, iodo, and fluoro analogs.
  • The compound’s specific structure allows for unique interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

61376-25-8

Molecular Formula

C7H10ClNO3

Molecular Weight

191.61 g/mol

IUPAC Name

(2R)-2-[(2-chloroacetyl)amino]-3-methylbut-3-enoic acid

InChI

InChI=1S/C7H10ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h6H,1,3H2,2H3,(H,9,10)(H,11,12)/t6-/m1/s1

InChI Key

BPSVPRARJOGUCW-ZCFIWIBFSA-N

Isomeric SMILES

CC(=C)[C@H](C(=O)O)NC(=O)CCl

Canonical SMILES

CC(=C)C(C(=O)O)NC(=O)CCl

Origin of Product

United States

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